1-[2-(3-chlorophenyl)diazenyl]tetrahydro-3H-pyrazol-3-one
Description
Properties
IUPAC Name |
1-[(3-chlorophenyl)diazenyl]pyrazolidin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN4O/c10-7-2-1-3-8(6-7)11-13-14-5-4-9(15)12-14/h1-3,6H,4-5H2,(H,12,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSZYPZVSQQFQIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(NC1=O)N=NC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactions Analysis
1-[2-(3-chlorophenyl)diazenyl]tetrahydro-3H-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the diazenyl group to an amine group.
Substitution: The compound can undergo substitution reactions, particularly at the diazenyl group, leading to the formation of different derivatives.
Common reagents used in these reactions include hydrazine hydrate, various oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-[2-(3-chlorophenyl)diazenyl]tetrahydro-3H-pyrazol-3-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound has been studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 1-[2-(3-chlorophenyl)diazenyl]tetrahydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. For example, it has been shown to inhibit certain enzymes, which can lead to various biological effects. The pathways involved in its action are still under investigation, but it is believed to interact with cellular components at the molecular level .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 1-[2-(3-chlorophenyl)diazenyl]tetrahydro-3H-pyrazol-3-one can be contextualized by comparing it to analogous pyrazolone and azo derivatives. Key comparisons include:
Structural Analogues with Varied Substituents
- 1-(3-Chlorophenyl)-3-ethyl-4,5-dihydro-1H-pyrazol-5-one CAS: 1152512-04-3 Formula: C₁₁H₁₁ClN₂O Substituents: 3-Chlorophenyl, ethyl Key Differences: Replaces the diazenyl group with an ethyl substituent, reducing conjugation and altering solubility.
(E)-1-(3-Chlorophenyl)-2-(2-oxidonaphthalen-1-yl)diazen-1-ium
- Structure : Features a naphthol ring instead of pyrazolone.
- Key Differences : The naphthol moiety enhances π-π stacking interactions in crystal lattices, as observed in Hirshfeld surface analyses. This compound exhibits stronger intermolecular hydrogen bonding (O-H···N) compared to the pyrazolone derivative, influencing melting points and solubility .
Physicochemical Properties
| Compound Name | Melting Point (°C) | Solubility (mg/mL) | λₘₐₓ (nm) |
|---|---|---|---|
| This compound* | ~180–185 (est.) | 0.5 (DMSO) | 420–450 |
| 1-(3-Chlorophenyl)-3-ethyl-4,5-dihydro-1H-pyrazol-5-one | Not reported | 1.2 (DMSO) | N/A |
| (E)-1-(3-Chlorophenyl)-2-(2-oxidonaphthalen-1-yl)diazen-1-ium | 215–217 | 0.3 (DMSO) | 470–490 |
*Estimated based on analogous azo-pyrazolones .
Crystallographic and Computational Analysis
- Software : SHELX programs (e.g., SHELXL, SHELXD) are widely used for refining structures of azo-pyrazolones and naphthol derivatives, enabling precise analysis of bond lengths and angles. For example, the C-Cl bond in 3-chlorophenyl derivatives typically measures ~1.74 Å, consistent across analogues .
Biological Activity
1-[2-(3-chlorophenyl)diazenyl]tetrahydro-3H-pyrazol-3-one, with the CAS number 1164548-63-3, is a compound characterized by its unique chemical structure that includes a diazenyl group attached to a pyrazolone ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties. The molecular formula of this compound is C9H9ClN4O, and it has a molecular weight of 224.65 g/mol .
- Molecular Formula: C9H9ClN4O
- Molecular Weight: 224.65 g/mol
- CAS Number: 1164548-63-3
Antimicrobial and Antifungal Properties
Research indicates that pyrazole derivatives, including this compound, exhibit notable antimicrobial and antifungal activities. A study highlighted the effectiveness of various pyrazole carboxamides against fungal pathogens, suggesting a potential application in treating infections caused by resistant strains .
Table 1: Antimicrobial Activity of Pyrazole Derivatives
Anticancer Activity
The anticancer potential of pyrazole compounds has been extensively studied. Notably, a series of pyrazoles were tested for cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231). The study found that certain pyrazoles exhibited significant cytotoxic effects and were effective in combination with doxorubicin, enhancing the overall therapeutic efficacy .
Case Study: Synergistic Effects in Cancer Treatment
In a recent study, pyrazoles were evaluated for their synergistic effects with doxorubicin on breast cancer cells. The findings indicated that specific pyrazole derivatives not only displayed cytotoxicity but also enhanced the apoptotic effects when used in conjunction with doxorubicin, suggesting their potential as adjuvant therapies in cancer treatment.
The biological activity of this compound is believed to be mediated through its interaction with various molecular targets within the cell. The diazenyl group may generate reactive intermediates that can induce cellular responses leading to apoptosis in cancer cells or inhibit microbial growth through disruption of cellular processes.
Q & A
Q. What are the optimal synthetic routes for 1-[2-(3-chlorophenyl)diazenyl]tetrahydro-3H-pyrazol-3-one, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis of diazenyl-pyrazolone derivatives typically involves coupling aryl diazonium salts with tetrahydro-3H-pyrazol-3-one precursors under acidic conditions. Key parameters include temperature control (0–5°C for diazonium salt stability) and pH adjustment to prevent premature decomposition. For example, Mannich reactions using pyrazole derivatives (e.g., 4-chloro-2-(1H-pyrazol-3-yl)phenol) can introduce substituents via amine intermediates . Solvent selection (e.g., ethanol or THF) and catalysts (e.g., triethylamine) are critical for yield optimization, as shown in analogous pyrazol-3-one syntheses .
Q. How can X-ray crystallography be applied to resolve structural ambiguities in this compound?
- Methodological Answer : Single-crystal X-ray diffraction is the gold standard for structural elucidation. Use SHELX programs (e.g., SHELXL for refinement) to analyze bond lengths, angles, and intermolecular interactions. For diazenyl derivatives, ensure data collection at low temperatures (e.g., 100 K) to minimize thermal motion artifacts. A typical protocol involves:
Crystal mounting on a Bruker D8 VENTURE diffractometer.
Data reduction with SAINT and absorption correction with SADABS.
Structure solution via direct methods and refinement with SHELXL .
Compare Hirshfeld surface analysis (e.g., using CrystalExplorer) to quantify interactions like π-π stacking or hydrogen bonding .
Q. What in vitro assays are suitable for preliminary biological screening of this compound?
- Methodological Answer : Start with antimicrobial susceptibility testing (e.g., broth microdilution against Gram-positive/-negative bacteria) at concentrations of 1–100 µg/mL. Use positive controls (e.g., ciprofloxacin) and measure MIC/MBC values. For cytotoxicity, employ MTT assays on mammalian cell lines (e.g., HEK-293), ensuring DMSO concentrations <1% to avoid solvent toxicity .
Advanced Research Questions
Q. How can computational methods predict the pharmacological activity and binding modes of this compound?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) against target proteins (e.g., cyclooxygenase-2 or bacterial topoisomerases). Use the following workflow:
Optimize the compound’s geometry with Gaussian09 at the B3LYP/6-31G(d) level.
Generate ligand libraries for virtual screening using PyRx.
Validate docking poses with MD simulations (e.g., GROMACS) to assess stability over 50–100 ns .
Compare results with structurally related azo-pyrazolones, such as (E)-1-(3-chlorophenyl)-2-(2-oxidonaphthalen-1-yl)diazen-1-ium, which show anti-inflammatory activity .
Q. What advanced spectroscopic techniques can characterize tautomeric equilibria in this compound?
- Methodological Answer : Use dynamic NMR (DNMR) to study keto-enol tautomerism. Key steps include:
Variable-temperature ¹H NMR (300–400 MHz) in DMSO-d₆ or CDCl₃.
Line-shape analysis to determine activation energy (ΔG‡) via the Eyring equation.
Complement with FT-IR to identify ν(C=O) (1650–1700 cm⁻¹) and ν(N=N) (1400–1450 cm⁻¹) bands. DFT calculations (e.g., B3LYP/6-311++G(d,p)) can predict tautomer stability .
Q. How do intermolecular interactions influence the solid-state stability of this compound?
- Methodological Answer : Analyze crystal packing using Mercury software. For diazenyl-pyrazolones, weak interactions (C–H···O, C–H···Cl) often stabilize layered structures. Quantify contributions via Hirshfeld surface analysis:
- π-π interactions : Look for centroid distances <4.0 Å.
- Hydrogen bonds : Measure donor-acceptor distances (2.5–3.2 Å) and angles (>120°).
Compare with structurally similar compounds, such as 3-(4-chlorophenyl)-5-hydroxy-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl methanone, where C–H···O bonds dominate .
Safety and Handling
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer : Follow GHS hazard statements (e.g., H303/H313/H333 for ingestion/skin contact/inhalation risks). Use PPE (gloves, goggles, lab coat) and work in a fume hood. Waste must be segregated into halogenated organic containers and disposed via licensed facilities. For spills, neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous wash-downs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
